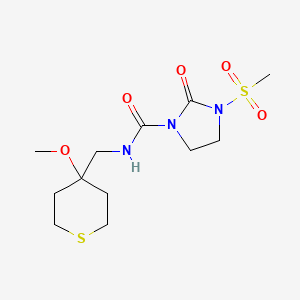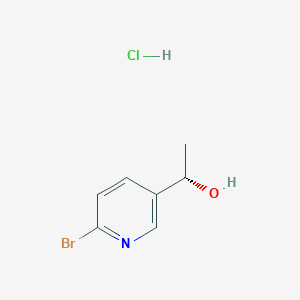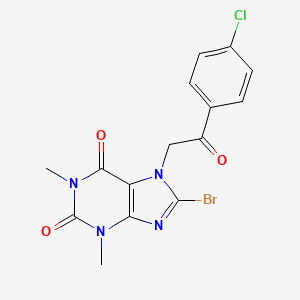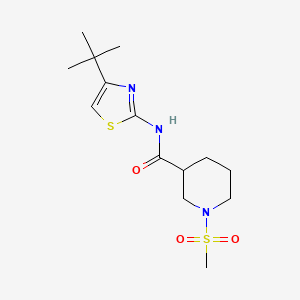![molecular formula C19H15Cl2N5O3 B2543440 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide CAS No. 1052559-54-2](/img/structure/B2543440.png)
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to contain a pyrrolo[3,4-d][1,2,3]triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains several functional groups including a triazole ring and two chlorophenyl groups. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the chlorophenyl groups. Triazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the functional groups it contains could affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Radiosynthesis and Herbicides
- Application: This compound is similar to chloroacetanilide herbicides and dichloroacetamide safeners, used in studies on their metabolism and mode of action.
- Reference: Latli, B., & Casida, J. (1995). In their research, they synthesized radiolabelled versions of chloroacetanilide herbicides and dichloroacetamide safeners for detailed metabolic studies【Latli & Casida, 1995】.
Synthesis and Antimicrobial Activities
- Application: Derivatives of triazoles, akin to this compound, have been synthesized and evaluated for their antimicrobial activities.
- Reference: Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007) reported the synthesis and antimicrobial activities of several 1,2,4-triazole derivatives, highlighting their potential in fighting microbial infections【Bektaş et al., 2007】.
Lipase and α-Glucosidase Inhibition
- Application: This compound is structurally related to various heterocyclic compounds tested for their lipase and α-glucosidase inhibition properties.
- Reference: Bekircan, O., Ülker, S., & Menteşe, E. (2015). They synthesized derivatives of 1,2,4-triazol and tested their efficacy in inhibiting lipase and α-glucosidase【Bekircan et al., 2015】.
Green Drug Design and Discovery
- Application: Analogues of this compound have been explored in the environmentally friendly design and discovery of potential analgesic and antipyretic agents.
- Reference: Reddy, Y. D., Reddy, C. V. R., & Dubey, P. (2014). Their research focused on the synthesis of acetamide derivatives for potential use as analgesic and antipyretic agents using green chemistry principles【Reddy et al., 2014】.
Cholinesterase Inhibition and Molecular Docking
- Application: Compounds structurally related to 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide have been synthesized for cholinesterase inhibition and molecular docking studies.
- Reference: Riaz, N., Iftikhar, M., Saleem, M., Aziz‐ur‐Rehman, Hussain, S., Rehmat, F., Afzal, Z., Khawar, S., Ashraf, M., & al-Rashida, M. (2020). They evaluated the inhibitory potential of synthesized analogues against acetylcholinesterase and butyrylcholinestrase【Riaz et al., 2020】.
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O3/c1-10-5-6-13(8-14(10)21)26-18(28)16-17(19(26)29)25(24-23-16)9-15(27)22-12-4-2-3-11(20)7-12/h2-8,16-17H,9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGRBLDRRFWGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)

![4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2543362.png)








